

Reproducibility of [Dmt¹]DALDA Antinociception: A Comparative Guide

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Compound of Interest

Compound Name: [Dmt¹]DALDA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antinociceptive effects of [Dmt¹]DALDA, a potent and highly selective μ -opioid receptor agonist. While direct studies on the reproducibility of [Dmt¹]DALDA experiments are not extensively published, this document synthesizes available data to offer insights into its pharmacological profile and compares it with the gold-standard opioid, morphine, and other related peptides. The information presented is collated from multiple studies to provide a comprehensive overview for researchers designing and interpreting antinociception experiments.

Comparative Analysis of Antinociceptive Potency

The following tables summarize the quantitative data on the antinociceptive potency of [Dmt¹]DALDA in comparison to morphine and other opioids across various administration routes and pain models.

Table 1: In Vivo Antinociceptive Potency (ED₅₀ Values)

Compound	Administration	Pain Model	Species	ED ₅₀	Fold Potency vs. Morphine	Reference(s)
[Dmt ¹]DAL DA	Intrathecal (i.t.)	Tail-flick	Rat	0.001 nmol	~3000x	[1]
Morphine	Intrathecal (i.t.)	Tail-flick	Rat	3 nmol	1x	[1]
[Dmt ¹]DAL DA	Subcutaneous (s.c.)	Tail-flick	Mouse	0.16 μmol/kg	~40-220x	[2][3][4]
Morphine	Subcutaneous (s.c.)	Tail-flick	Mouse	-	1x	[2]
[Dmt ¹]DAL DA	Subcutaneous (s.c.)	Mechanical Allodynia (CPIP Model)	Rat	0.04 mg/kg	15x	[5]
Morphine	Subcutaneous (s.c.)	Mechanical Allodynia (CPIP Model)	Rat	0.6 mg/kg	1x	[5]
[Dmt ¹]DAL DA	Subcutaneous (s.c.)	Heat Algesia (CPIP Model)	Rat	0.11 mg/kg	4.5x	[5]
Morphine	Subcutaneous (s.c.)	Heat Algesia (CPIP Model)	Rat	0.49 mg/kg	1x	[5]

Table 2: In Vitro Receptor Binding and Functional Activity

Compound	Receptor	Assay	Preparation	K _i (nM)	EC ₅₀ (nM)	Reference(s)
[Dmt ¹]DALDA	μ-opioid	Radioligand Binding	hMOR	0.143 - 0.199	-	[5][6]
[Dmt ¹]DALDA	μ-opioid	[³⁵ S]GTPγS Binding	hMOR	-	17	[7]
[Dmt ¹]DALDA	δ-opioid	Radioligand Binding	hDOR	1670	-	[7]
[Dmt ¹]DALDA	κ-opioid	Radioligand Binding	hKOR	4.4	-	[7]
DALDA	μ-opioid	Radioligand Binding	hMOR	1.69	-	[8][9]
DAMGO	μ-opioid	-	-	-	-	[6]
KGOP01	μ-opioid	Radioligand Binding	hMOR	~0.07	-	[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of common protocols used in the assessment of [Dmt¹]DALDA's antinociceptive properties.

In Vivo Antinociception Assays

1. Tail-Flick Test:

- Purpose: To assess spinal-mediated antinociception in response to a thermal stimulus.
- Procedure: A focused beam of light is applied to the ventral surface of the rodent's tail. The latency to flick the tail away from the heat source is measured. A cut-off time is established to prevent tissue damage. The test is performed before and at various time points after drug administration.

- **Data Analysis:** The percentage of maximal possible effect (%MPE) is calculated: $\%MPE = [(post\text{-}drug\text{ latency} - baseline\text{ latency}) / (cut\text{-}off\text{ time} - baseline\text{ latency})] \times 100$. ED_{50} values are determined from dose-response curves.

2. Hot Plate Test:

- **Purpose:** To evaluate supraspinally organized responses to a constant thermal stimulus.
- **Procedure:** The animal is placed on a heated surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is used to avoid injury.
- **Data Analysis:** Similar to the tail-flick test, %MPE and ED_{50} values are calculated.

3. Von Frey Test (for Mechanical Allodynia):

- **Purpose:** To measure mechanical sensitivity, particularly in models of neuropathic pain.
- **Procedure:** Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw. The paw withdrawal threshold (the lowest force that elicits a withdrawal response) is determined using methods like the up-down method.
- **Data Analysis:** The 50% paw withdrawal threshold is calculated and compared between treatment groups.

In Vitro Assays

1. Radioligand Binding Assays:

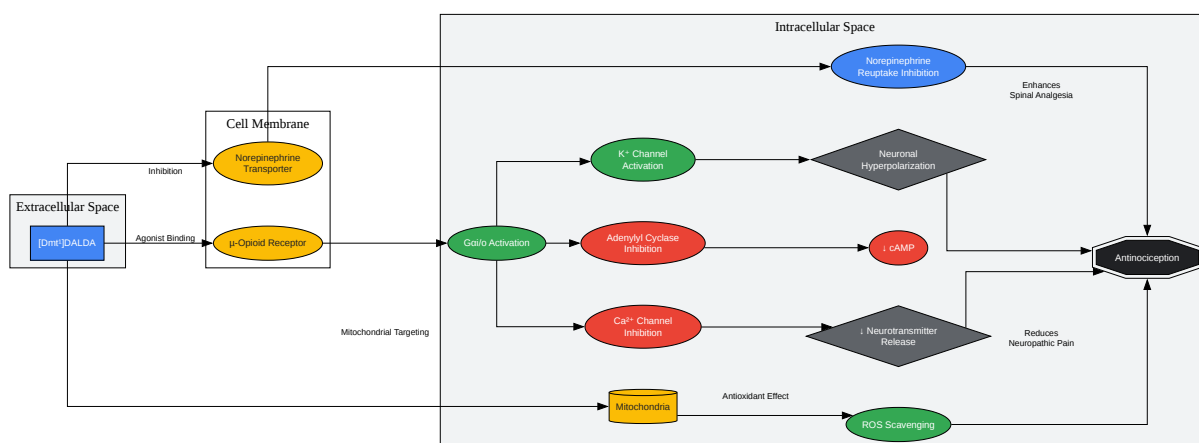
- **Purpose:** To determine the binding affinity (K_i) of a compound for a specific receptor.
- **Procedure:** Cell membranes expressing the receptor of interest (e.g., CHO cells expressing human μ -opioid receptor) are incubated with a radiolabeled ligand (e.g., [3H]DAMGO) and varying concentrations of the test compound ([Dmt 1]DALDA). The amount of radioligand displaced by the test compound is measured.
- **Data Analysis:** IC_{50} values (concentration of the compound that inhibits 50% of radioligand binding) are determined and converted to K_i values using the Cheng-Prusoff equation.

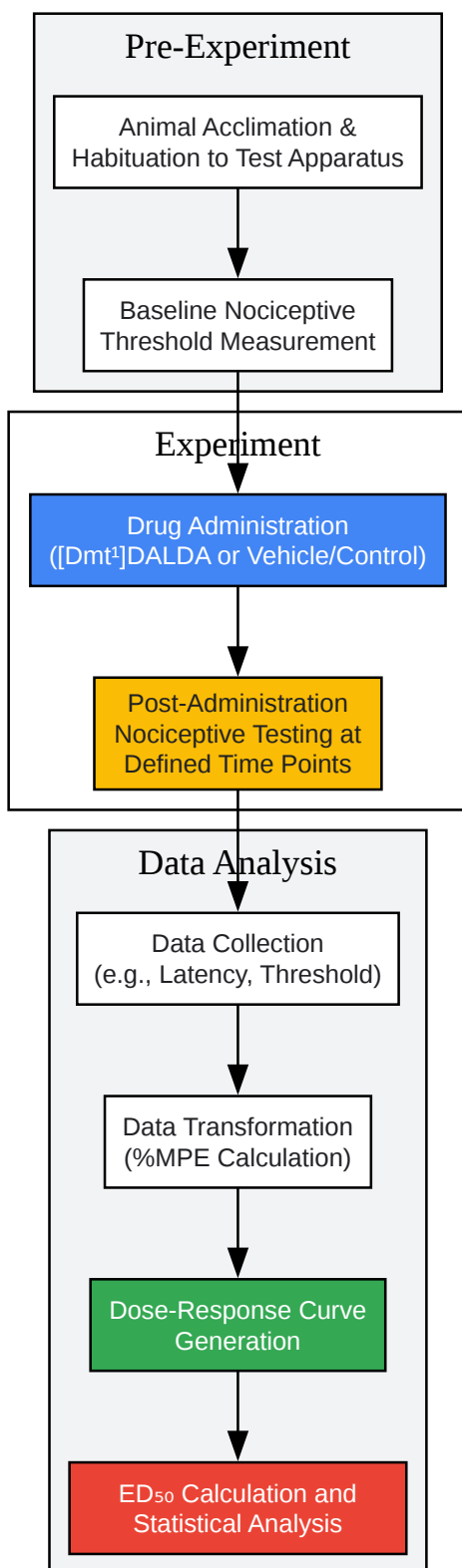
2. [³⁵S]GTPyS Binding Assay:

- Purpose: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.
- Procedure: Cell membranes containing the opioid receptor are incubated with GDP, the radiolabeled non-hydrolyzable GTP analog [³⁵S]GTPyS, and varying concentrations of the agonist. Agonist binding activates the G-protein, leading to the exchange of GDP for [³⁵S]GTPyS. The amount of bound [³⁵S]GTPyS is quantified.
- Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined from concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of [Dmt¹]DALDA and a typical experimental workflow for assessing its antinociceptive effects.





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